molecular formula C18H19N5O3 B2996342 N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-50-6

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2996342
CAS No.: 483993-50-6
M. Wt: 353.382
InChI Key: IDYSMPBJLXBVSI-UHFFFAOYSA-N
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Description

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups could yield phenols, while reduction of the tetrazole ring could produce amines.

Scientific Research Applications

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups may exhibit comparable chemical reactivity and biological activity.

    Tetrazole derivatives: Other tetrazole-containing compounds, such as losartan or valsartan, are known for their use in medicinal chemistry.

Uniqueness

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-7-3-5-12(9-14)10-16(17-20-22-23-21-17)18(24)19-13-6-4-8-15(11-13)26-2/h3-9,11,16H,10H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYSMPBJLXBVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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